3-Ethylidene-1-methyl-4-phenylpiperidin-2-one
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Overview
Description
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features an ethylidene group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 4-position, making it a substituted piperidinone. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,6-enynes via intramolecular radical cyclization using triethylborane as a radical initiator has been reported . This method allows for the formation of polysubstituted alkylidene piperidines.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and annulation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic and antipsychotic properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethylidene-1-methyl-4-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuate glutamate-mediated excitatory neurotransmission. These interactions contribute to its pharmacological effects, such as analgesia and antipsychotic activity .
Comparison with Similar Compounds
Similar Compounds
Pethidine: An opioid analgesic with a similar piperidine structure.
Ketobemidone: An opioid and NMDA antagonist with a piperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a piperidine moiety.
Uniqueness
3-Ethylidene-1-methyl-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylidene group at the 3-position and phenyl group at the 4-position differentiate it from other piperidine derivatives, influencing its reactivity and pharmacological profile .
Properties
CAS No. |
61209-84-5 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-ethylidene-1-methyl-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-3-12-13(9-10-15(2)14(12)16)11-7-5-4-6-8-11/h3-8,13H,9-10H2,1-2H3 |
InChI Key |
NZSOFXWCXQKUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(CCN(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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